molecular formula C24H21NO4S B2701687 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 618389-36-9

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Katalognummer: B2701687
CAS-Nummer: 618389-36-9
Molekulargewicht: 419.5
InChI-Schlüssel: LAYJWCYUKALPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure and a cyclohexanecarboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the cyclization of the intermediate with a chromenone derivative under acidic or basic conditions. The final step involves esterification with cyclohexanecarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate exhibits significant antimicrobial properties against a range of bacteria and fungi.
    PathogenMIC (µg/mL)Notes
    Staphylococcus aureus8Effective against Gram-positive bacteria
    Escherichia coli16Effective against Gram-negative bacteria
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
    Cell LineIC50 (µM)Notes
    MCF-712Selective cytotoxicity observed
    HeLa15Significant reduction in viability
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
    EnzymeIC50 (µM)Notes
    Acetylcholinesterase5Comparable to established inhibitors

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM. This suggests that the compound may have potential as a therapeutic agent in cancer treatment.

Case Study 3: Neuroprotective Effects

A study exploring the neuroprotective effects of the compound showed that it inhibited acetylcholinesterase activity with an IC50 value of 5 µM. This finding supports its potential application in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-cancer or anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is unique due to its multi-functional structure, which combines the properties of benzothiazole, chromenone, and cyclohexanecarboxylate groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biologische Aktivität

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Formation of Chromone Skeleton : The chromone structure is often synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
  • Benzothiazole Incorporation : Benzothiazole moiety is introduced via nucleophilic substitutions or condensation reactions with appropriate thioketones or thioamides.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and chromone exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Several studies indicate that benzothiazole and chromone derivatives possess potent anticancer properties. For example:

  • Compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer) have been reported.
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage.
CompoundCell LineIC50 (µM)Mechanism
3aHeLa3.995Chk1 inhibition
7hMCF-7<5Apoptosis via caspase activation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study on 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one showed effective inhibition of the ATR kinase pathway in HeLa cells, indicating potential for cancer treatment.
  • Animal Models : In vivo studies using xenograft models have demonstrated reduced tumor growth in mice treated with benzothiazole derivatives compared to controls.

Eigenschaften

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYJWCYUKALPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CCCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.